molecular formula C9H8N4O2S B2775010 4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 67572-54-7

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2775010
CAS No.: 67572-54-7
M. Wt: 236.25
InChI Key: CGGURDJNAHFULQ-UHFFFAOYSA-N
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Description

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-(1,3-benzodioxol-5-yl)cyclohexane-1,2-diol: Contains a similar benzodioxole moiety but differs in the cyclohexane ring structure.

    4-Amino-5-(1,3-benzodioxol-5-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}-3-thiophenecarbonitrile: Contains additional functional groups and a thiophene ring.

Uniqueness

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to its triazole-thiol structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-3-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c10-13-8(11-12-9(13)16)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4,10H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGURDJNAHFULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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